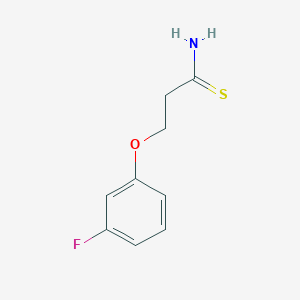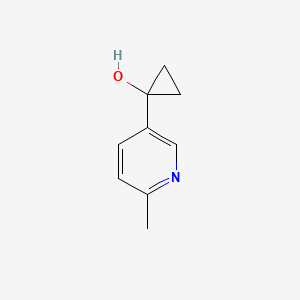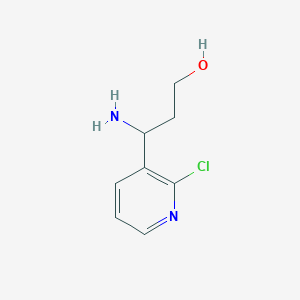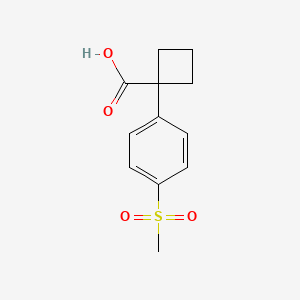![molecular formula C11H15NO B13595995 [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol is an organic compound with a unique structure that includes an indane backbone substituted with a methylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol typically involves the following steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where an aldehyde or ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where formaldehyde reacts with the indane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the methylamino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the indane backbone provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(amino)-2,3-dihydro-1H-inden-5-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of both the methylamino and hydroxymethyl groups in [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-9-4-2-3-8(9)5-10(11)7-13/h5-6,12-13H,2-4,7H2,1H3 |
Clé InChI |
HZGVWCMQDOKHMV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C2CCCC2=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)












